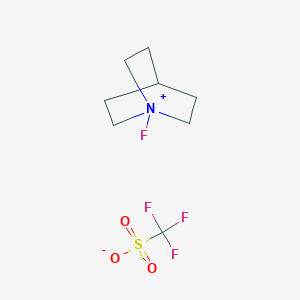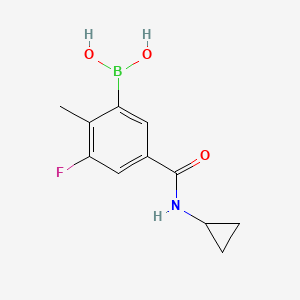![molecular formula C21H26N2O3 B8763280 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B8763280.png)
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
The synthesis of 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation Reaction: The piperazine ring is first acylated with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-methylphenyl bromide under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as:
1-(2,4-Dimethoxyphenylacetyl)piperazine: Lacks the 2-methylphenyl group, leading to different reactivity and biological activity.
4-(2-Methylphenyl)piperazine: Lacks the 2,4-dimethoxyphenylacetyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical reactivity and potential biological effects compared to its analogs.
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-6-4-5-7-19(16)22-10-12-23(13-11-22)21(24)14-17-8-9-18(25-2)15-20(17)26-3/h4-9,15H,10-14H2,1-3H3 |
InChI-Schlüssel |
OIZVUYIERYMGNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Cyclohexylimino)methyl]phenol](/img/structure/B8763238.png)


![7-Chloro-5-methyl-thieno[2,3-c]-pyridine](/img/structure/B8763268.png)



